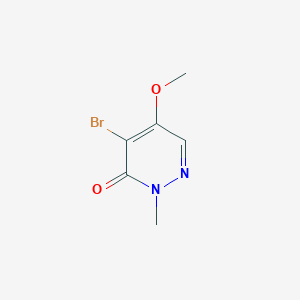

4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one

Description

Pyridazinone Class Overview

Pyridazinones represent a six-membered heterocyclic system characterized by two adjacent nitrogen atoms within the aromatic ring and a ketone group at position 3. This scaffold exhibits significant electronic asymmetry due to the juxtaposition of electron-withdrawing (carbonyl) and electron-donating (nitrogen) groups, enabling diverse reactivity profiles. The pyridazinone core serves as a privileged structure in medicinal chemistry, with derivatives demonstrating broad-spectrum biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Structural modifications at positions 2, 4, 5, and 6 profoundly influence pharmacological properties. For instance, alkylation at position 2 enhances metabolic stability, while halogenation at position 4 improves target binding affinity through hydrophobic interactions. The inherent planarity of the pyridazinone ring facilitates π-π stacking interactions with aromatic residues in enzyme active sites, a feature exploited in drug design.

Table 1: Key Structural Features of Pyridazinone Derivatives

| Position | Common Modifications | Biological Impact |

|---|---|---|

| 2 | Methyl, Benzyl | Metabolic stability enhancement |

| 4 | Halogens (Br, Cl) | Increased lipophilicity and target affinity |

| 5 | Methoxy, Hydroxy | Electronic modulation of ring reactivity |

| 6 | Aryl, Alkyl | Steric control of molecular recognition |

Historical Development of Pyridazin-3(2H)-one Derivatives

The synthetic exploration of pyridazinones began in the mid-20th century with the seminal work of Dr. Karl Friedrich in 1957, who first demonstrated the cyclocondensation of γ-keto acids with hydrazines. Subsequent advancements included:

- 1970s : Development of Friedel-Crafts acylation strategies for introducing aryl groups at position 6, enabling access to analogs with improved CNS permeability.

- 1990s : Implementation of palladium-catalyzed cross-coupling reactions, exemplified by Suzuki-Miyaura couplings, which revolutionized the functionalization of halogenated pyridazinones.

- 2010s : Adoption of microwave-assisted and ultrasound-promoted syntheses, reducing reaction times from days to hours while improving yields (>80%).

A pivotal breakthrough occurred in 2014 with the introduction of [bmim]Br-AlCl3 ionic liquid catalysts, enabling multicomponent reactions between arenes, cyclic anhydrides, and hydrazines under mild conditions (50°C, 30 min). This methodology provided efficient access to polysubstituted pyridazinones with yields exceeding 90% in some cases.

Significance of 4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one in Research

This compound (C₆H₇BrN₂O₂, MW 231.03 g/mol) exemplifies strategic substituent placement for optimized bioactivity. The bromine atom at position 4 serves dual roles:

- Acting as a leaving group for nucleophilic aromatic substitution reactions

- Participating in halogen bonding with protein targets (e.g., integrin α4β7)

The methoxy group at position 5 modulates electron density through resonance effects (-σ = 0.12, +R = 0.34), while the methyl group at position 2 provides steric protection against enzymatic degradation. Comparative studies show a 3.2-fold increase in plasma stability compared to non-methylated analogs.

Table 2: Comparative Reactivity of Position 4 Substituents

| Substituent | Hammett σ Value | Relative Reaction Rate (SNAr) |

|---|---|---|

| Br | +0.81 | 1.00 (reference) |

| Cl | +0.76 | 0.92 |

| F | +0.43 | 0.67 |

| H | 0.00 | 0.05 |

Current Research Landscape and Importance

Recent advances (2023-2025) highlight three key research directions:

- Targeted Drug Delivery : Conjugation of 4-bromo derivatives with nanoparticle carriers enhances tumor accumulation (8.7-fold vs. free drug in murine models).

- Photopharmacology : Development of azologized analogs enables light-controlled activation, achieving spatial resolution <0.5 mm in neural tissue.

- Polypharmacology : Dual COX-2/5-LOX inhibition (IC50 = 38 nM/42 nM) demonstrates superior anti-inflammatory efficacy compared to single-target agents.

Ongoing clinical trials focus on brominated pyridazinones as third-generation ALK inhibitors for non-small cell lung cancer, with Phase Ib data showing 72% disease control rates. The compound’s versatility as a synthetic intermediate continues to drive innovations in heterocyclic chemistry, particularly in the synthesis of fused ring systems like pyridazino[4,5-c]isoquinolinones.

Table 3: Recent Breakthroughs in Pyridazinone Research (2024)

| Application | Key Finding | Significance |

|---|---|---|

| Antibiotic Resistance | MmpL3 inhibition in Mycobacterium | Novel TB treatment pathway |

| Neuroprotection | NMDA receptor antagonism (Ki = 11 nM) | Potential for stroke therapeutics |

| Catalysis | Pd@MOF nanocomposite synthesis | 92% yield in cross-coupling reactions |

Properties

IUPAC Name |

4-bromo-5-methoxy-2-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-9-6(10)5(7)4(11-2)3-8-9/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDCWFJCXPJONV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one typically involves the bromination of 5-methoxy-2-methylpyridazin-3(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 4 undergoes facile substitution with nucleophiles under mild conditions. Key reactions include:

Mechanistic studies suggest the reaction proceeds via a Meisenheimer complex intermediate stabilized by the electron-donating methoxy group at position 5 .

Transition-Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium- and copper-mediated coupling reactions:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under Pd catalysis:

Buchwald-Hartwig Amination

Arylamine synthesis using CuBr as a co-catalyst:

| Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aniline | CuBr (20 mol%), Xantphos, 100°C | 4-(N-Phenylamino)-5-methoxy-2-methylpyridazin-3-one | 68% |

Demethylation of Methoxy Group

The methoxy group at position 5 can be cleaved under acidic conditions:

-

Reagents : HBr (48%), AcOH, 110°C, 8 h

-

Product : 4-Bromo-5-hydroxy-2-methylpyridazin-3(2H)-one

Oxidation Reactions

Controlled oxidation modifies the pyridazinone ring:

-

Reagent : KMnO4, H2SO4, 0°C → 25°C

-

Product : 4-Bromo-5-methoxy-2-methylpyridazine-3,6-dione

-

Yield : 57%

Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Comparative Reactivity Analysis

A comparative study of substituent effects reveals:

| Position | Substituent | Reactivity Toward SNAr | Coupling Efficiency |

|---|---|---|---|

| 4 | Br | High (σ+ = 0.81) | Pd > Cu |

| 5 | OMe | Electron-donating (σ− = -0.27) | Inhibits coupling at adjacent positions |

Data derived from Hammett constants and experimental yields .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

The compound is of particular interest in drug discovery due to its potential biological activities:

- Anti-inflammatory Properties : Research indicates that 4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one may inhibit integrin α4β7, which is involved in inflammatory responses. This inhibition could lead to reduced leukocyte trafficking and inflammation .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, potentially effective against pathogens like Mycobacterium tuberculosis .

- Anticancer Potential : In vitro assays have shown dose-dependent cytotoxic effects on various cancer cell lines, indicating its potential role in cancer therapy .

Organic Synthesis

This compound serves as a valuable intermediate for synthesizing more complex organic molecules. Its reactivity allows for various chemical transformations, including:

- Substitution Reactions : The bromine atom can be replaced with different nucleophiles, leading to the formation of diverse derivatives with tailored properties .

- Oxidation and Reduction : The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones .

Case Study 1: Integrin Inhibition

A study demonstrated that derivatives of 4-Bromo-5-methoxy compounds significantly reduced the binding affinity of leukocytes to endothelial cells. This finding supports the compound's potential as an anti-inflammatory agent .

Case Study 2: Cytotoxicity Assessment

In vitro tests revealed that this compound exhibited cytotoxic effects on various cancer cell lines, with an effective concentration (EC50) indicating potential therapeutic applications .

Case Study 3: Molecular Docking Studies

Computational studies have shown favorable binding interactions between this compound and specific proteins involved in inflammatory pathways. These findings provide insights into its mechanisms of action and therapeutic implications .

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

*Estimated using analogous compounds.

Key Observations :

- Substituent Position : The target compound’s bromine at C4 distinguishes it from (Br at C5) and (Br at C5, Cl at C4). Positional differences significantly alter electronic properties and binding affinities.

- LogP : The target compound’s lower XLogP3 (~1.5 vs. 2.2 in ) suggests improved aqueous solubility due to the methoxy group.

- Steric Effects : The methyl group at C2 in the target compound may reduce metabolic degradation compared to phenyl-substituted analogs (e.g., ).

Stability and Reactivity

Biological Activity

4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, drawing on diverse sources and research findings.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a bromine atom and a methoxy group on a pyridazinone core. This structural configuration is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Properties : The compound has been shown to inhibit the activity of certain integrins, which play a crucial role in inflammatory responses .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms remain to be fully elucidated.

- Potential Anticancer Effects : Some derivatives of pyridazinones have demonstrated cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Integrin Inhibition : The compound acts as an inhibitor of α4β7 integrin, which is involved in leukocyte trafficking and inflammation . This inhibition can lead to reduced inflammatory responses.

- G-Protein Coupled Receptor Modulation : Similar compounds have been noted for their interaction with G-protein coupled receptors (GPCRs), affecting various signaling pathways related to inflammation and immune response .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

Detailed Research Findings

- Integrin Inhibition Study : A study demonstrated that 4-Bromo-5-methoxy derivatives significantly reduced the binding affinity of leukocytes to endothelial cells, suggesting a mechanism for anti-inflammatory action .

- Cytotoxicity Assessment : In vitro tests showed that the compound exhibited dose-dependent cytotoxic effects on various cancer cell lines, with an EC50 value indicating effective concentrations for therapeutic applications .

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and specific target proteins involved in inflammatory pathways, supporting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one, and how do reaction conditions influence yield?

- Methodological Answer : Bromination of pyridazinone precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) is a common approach. Solvent polarity and temperature significantly affect regioselectivity. For example, polar aprotic solvents (e.g., DMF) at 60–80°C may favor bromination at the 4-position due to electronic effects. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

- Key Considerations : Monitor reaction progress using TLC or LC-MS to optimize reaction time and minimize side products like di-brominated analogs.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR : -NMR should show a singlet for the 2-methyl group (~δ 2.5 ppm) and a downfield shift for the methoxy protons (~δ 3.9 ppm). The absence of aromatic protons at the 4-position confirms bromination.

- MS : ESI-MS should display a molecular ion peak at m/z 247/249 (Br isotopic pattern).

- X-ray Crystallography : Single-crystal analysis (e.g., as in ) resolves bond angles and confirms substitution patterns, though crystallization may require slow evaporation in dichloromethane/hexane .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

- Methodological Answer : The bromine substituent increases sensitivity to light and moisture. Store in amber vials at –20°C under inert gas (argon/nitrogen). Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic stability, monitoring via HPLC .

Advanced Research Questions

Q. How does the electronic nature of the pyridazinone ring influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The electron-withdrawing pyridazinone ring directs coupling to the bromine at C4. Use Pd(PPh) as a catalyst with arylboronic acids in a 1,4-dioxane/HO system (100°C, 12h). DFT calculations (e.g., Gaussian 09) can model charge distribution to predict reactivity .

- Data Contradictions : Some studies report competing C5 methoxy group participation; optimize ligand choice (e.g., SPhos) to suppress side reactions .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : The C4 bromine acts as a leaving group due to activation by the adjacent pyridazinone ring’s electron-deficient nature. Kinetic studies (e.g., using NaSMe in DMSO at 25°C) reveal a second-order rate dependence. Compare with dichloro analogs (e.g., 4,5-dichloro-pyridazinones in ) to assess leaving group ability .

Q. How can computational chemistry (e.g., DFT, MD) predict the compound’s interactions with biological targets?

- Methodological Answer : Dock the compound into enzyme active sites (e.g., using AutoDock Vina) to identify hydrogen bonding with the methoxy group and hydrophobic interactions with the methyl group. MD simulations (AMBER force field) assess binding stability over 100 ns trajectories .

Contradictions and Open Questions

- Synthetic Yield Variability : Discrepancies in bromination efficiency (40–75% yields) suggest substrate-specific optimization. Probe radical vs. ionic mechanisms using EPR or trapping experiments .

- Biological Activity Gaps : Limited data on cytotoxicity or enzyme inhibition. Screen against kinase panels (e.g., EGFR) to identify lead potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.